![molecular formula C17H21N3O3S2 B2383041 4-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide CAS No. 1428347-75-4](/img/structure/B2383041.png)
4-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide
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Overview
Description
“4-methyl-N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)thiophene-2-carboxamide” is a chemical compound with the molecular formula C17H21N3O4S2 . It’s a derivative of piperidone, which are of particular interest due to their unique biochemical properties .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 395.5 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 7. It also has a rotatable bond count of 6 .Scientific Research Applications
- The compound’s structure suggests potential use in nonlinear optics due to its π-conjugated system. Push–pull molecules containing donor and acceptor groups, like this one, can exhibit intramolecular charge transfer (ICT) and nonlinear optical (NLO) properties. Incorporating it into layered inorganic compounds could enhance macroscopic nonlinear- and electro-optic activity .
Nonlinear Optics and Electro-Optic Materials
Mechanism of Action
Target of Action
Similar compounds have been known to target tyrosine kinases .
Mode of Action
Related compounds have been known to inhibit the activity of tyrosine kinases . This inhibition is achieved through the formation of numerous hydrogen bonds, hydrophobic C–H…π and π…π interactions .
Biochemical Pathways
Compounds with similar structures have been known to affect the signaling pathways associated with tyrosine kinases .
Result of Action
Similar compounds have been known to have immunosuppressive activity .
properties
IUPAC Name |
4-methyl-N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S2/c1-13-9-16(24-12-13)17(21)19-10-14-4-7-20(8-5-14)25(22,23)15-3-2-6-18-11-15/h2-3,6,9,11-12,14H,4-5,7-8,10H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZADBJYYZBPQRA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NCC2CCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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